Journal Name:Membranes and Membrane Technologies
Journal ISSN:
IF:0
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Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-02 , DOI:
10.1016/j.jfoodeng.2023.111555
Existing three-dimensional (3D) printing technologies assume the production of solid structures on a platform, regardless of whether they are edible. In contrast, we establish a technology that enables the construction of a 3D structure made of liquid into a liquid matrix, where both liquids are edible as beverages. The blur caused by the diffusion of ink is suppressed by a constituent particle size design without resorting to macroscopic plasticity, whereas sedimentation or floating is prevented by tuning the mass density. Mixing by the drawing motion is suppressed by the design of the robotic nozzle motion, where the dynamic positioning and orientation of the nozzle are controlled alongside the injection flow rate of the edible ink. As a demonstration, we draw a complex 3D structure of a fish in tea within 40 s, and the pattern maintained apparent clarity over several hours.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.jfoodeng.2023.111632
This paper aims to give a new impetus to the development of automated inspection systems in the food industry, specifically by examining the geometric properties of agricultural products using computer vision technology. The proposed framework is designed to replicate the conditions of a manufacturing industry, in which a roller conveyor transports randomly arranged products. Despite this challenging environment, the proposed framework is able to accurately identify the geometric properties of each product, including width, length, area, and volume. Succinctly, a suite of novel image processing is introduced such as the techniques of object detection, semantic segmentation, and object tracking. Particularly, the use of a depth sensor allows for the enhancement of image information by providing a corresponding depth matrix for each RGB image. The agricultural product experimented with herein is the carrot, which has a range of sizes/ shapes and is widely produced in many countries. Through extensive experimentation and analysis, the proposed framework demonstrated high accuracy in estimating the length, width, and volume of carrots, with average errors of 1.85%, 2.51%, and 5.35% when tested on a sample of 20 carrots and a total of 3120 images. This work offers promising potential for improving food production efficiency in the manufacturing industry and should inspire further research in this area.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-06 , DOI:
10.1016/j.jfoodeng.2023.111610
Ethylene is a ripening hormone biosynthesized by fruit and vegetables that can accumulate inside the package and accelerate ripening in fresh produce, which, in turn, affects its shelf-life. Perforating the fruit package material can facilitate the effective removal of ethylene gas through the transmission process. Excessive perforations will allow ethylene to completely escape, but will then invalidate the possibility of modified atmosphere packaging (MAP). In order to design MAP for climacteric fruits, it is therefore essential to quantify ethylene transfer through the package, and not only oxygen and carbon dioxide. While there is ample information on the transmission of water vapour, oxygen, and carbon dioxide in perforated MAP, little research has focused on ethylene. The objective of this study was to develop a dimensionless correlation for predicting ethylene permeance through a perforated film. The ethylene permeance ranged from 1.70 to 4.06 cm/s per perforation, depending on film thickness (0.002–0.003 cm), perforation diameter (0.050–0.095 cm), cooling air velocity (1–18 cm/s), and temperature (4–24 °C). The developed dimensionless correlation relates Stanton, Peclet and Schmidt numbers. The coefficient of determination (R2) of the dimensionless correlation developed with a first set of 36 data points was 99.62%. The dimensionless correlation developed was then validated with 2 sets of 12 data points each, with the model predictions fitting very well the experimental data of these validation trials (coefficient of determination R2 = 97.69%). The correlation is thus validated for axial Peclet numbers in the 0.01–0.35 range and radial Peclet numbers in the 0.4–11.1 range, while the Schmidt number barely varies in MAP conditions (being around 0.98). The perforation diameter was the most influential parameter on ethylene permeance, while cooling air velocity and temperature had a moderate impact, and film thickness had little effect.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-05-31 , DOI:
10.1016/j.jfoodeng.2023.111585
The increasing demand for healthy foods has recently encouraged research focused on incorporating antioxidant compounds from bioactive-rich sources into other foodstuffs; however, the studies aimed at modeling the mass transfer occurring during the enrichment of food matrices with bioactive substances remain scarce. This work investigated the modeling of water loss, solids gain, impregnation of bioactive compounds - total phenolics (TPC) and total anthocyanins (TAN) - and changes in total antioxidant capacity (TAC) of papaya cubes infused with a roselle extract/sucrose solution (RESS). The RESS was used to impregnate 15 mm papaya cubes in the mass ratio of 15:1 at 45, 55 and 65 °C for different immersion times (0, 10, 15, 30, 60, 90, 120, 180, 240, 300, and 360 min). A novel semi-analytical solution for the unsteady-state diffusion equation considering the product shrinkage was proposed for describing experimental mass transfer data and for obtaining equilibrium points and effective diffusivities of migrating species. After 360 min, RESS-impregnated papaya cubes increased their TPC, TAN, and TAC in about 670–990 mg GAE/100 g fresh weight (FW), 48.8–65.0 mg C3G/100 g FW, and 805–1004 mg TE/100 g FW from 402 ± 53 mg GAE/100 g FW, 0 mg C3G/100 g FW, and 679 ± 62 mg TE/100 g FW. Diffusivities for water, total solids, TPC, TAN, and TAC were in the ranges of 1.76–12.6, 0.90–2.54, 0.65–10.8, 0.36–1.32, and 3.31–11.1 ( × 10−10) m2/s, respectively. These values were overestimated in about 23 ± 6% when papaya shrinkage, accounting up to a 50% volume loss, was not considered in the calculations.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.jfoodeng.2023.111640
With the goal of improving cold chain logistics and real-time food quality prediction, here a novel time-temperature indicator (TTI) gel based on immobilized phospholipase A1/polyvinyl alcohol microspheres was developed and used to monitor the freshness of cold pork. The morphology, size, and effect of enzyme loading on the PVA microspheres were investigated. Five groups of TTIs were then prepared with the PVA microspheres, and their initial performance was screened in orthogonal experiments. Subsequently, the total volatile basic nitrogen (TVB-N) and 2-thiobarbituric acid (TBA) values from pork, as well as the total color difference of the prepared TTIs, were determined at 4, 15, and 25 °C, respectively. The activation energies (Ea) were evaluated, and the most similar Ea values were found for TTI, TVB-N, and TBA with 58.15, 59.30, and 57.02 kJ/mol, respectively. In addition, fluctuating temperature tests were designed to verify the performance of the TTI, and the equivalent temperatures of the TTI and pork freshness were determined to be 382.8 and 383.9 K, respectively. The TTI gel developed in this study enables visual monitoring of pork quality and has promising commercialization potential as it overcomes challenges with the cost and morphological stability of other enzyme based TTIs.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.jfoodeng.2023.111645
Consumer rejection of potato chips during storage at 30 °C was tested by asking to sniff or taste the product. Oxidation development was also monitored by determining peroxide value (PV) during storage. Rejection upon tasting did not change significantly during storage. On the contrary, rejection upon sniffing progressively increased and resulted well correlated with the evolution of PV. The shelf-life of chips stored at different temperature (20–50 °C) was estimated considering as acceptability limits 25 and 50% of consumers rejecting the product upon sniffing.The obtained shelf life resulted much shorter than that generally attributed to potato chips by producers, as assessed by a market survey. Results show that potato chips containing significant levels of hydroperoxides are rejected by consumers only upon sniffing, which rarely happens in real consumption conditions. The mismatching between the sensory perception of chips oxidation and their peroxide value opens possible safety issues.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-05-20 , DOI:
10.1016/j.jfoodeng.2023.111569
Interparticle agglomeration is challenging for developing amorphous β-carotene highly loaded microcapsules. Herein, they were innovatively fabricated by a combination of wet-milling and spray drying. The impact of complexed wall materials on inhibition of interparticle agglomeration, recrystallisation behavior, redispersibility and bioaccessibility of β-carotene was surveyed. The optimal β-carotene microcapsules presented a fine particle size when rehydrated (350.1 nm) with a high encapsulation efficiency and loading capacity (98.52% and 13.93%, respectively). Both interparticle agglomeration during spray drying and recrystallisation during storage of amorphous β-carotene were well hindered because of the complexation between wall materials. The mean diameter of microcapsules was also decreased from 12.0 to 7.3 μm when the compactness of wall materials was enhanced, and the wrinkles located at the external surface of microcapsules promoted water permeation upon reconstitution. Furthermore, the release profile and bioaccessibility of β-carotene in microcapsules were greatly enhanced owing to the preferable micellization process and solubilization capacity of amorphous β-carotene.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-26 , DOI:
10.1016/j.jfoodeng.2023.111625
The label on the package shows important information such as the origin, type, price, and nutritional and energy value of the product during the purchase of the product. A decision support system is aimed at obtaining health index corresponding to energy and nutritional values with different inputs by using fuzzy logic on bread, one of the most consumed food products, in order to increase the awareness of consumers about using label information and to make a healthy and accurate evaluation among product types. The proposed model consists of two subs and one main Mamdani type fuzzy inference systems. The main fuzzy inference system has six inputs consisting of nutrient content, total fat, sugar, salt, additives, and energy. Sub-fuzzy inference systems, on the other hand, produce outputs for total fat and nutrient content inputs, where the inputs for total fat are fat and saturated fat; the inputs for nutritional content are fiber, protein, and carbohydrates. The healthy bread quality index is determined by processing the data related to these inputs on the label into the system. Label data of 54 breads packed in 18 different types sold in supermarket chains is used. Finally, the graphical user interface and sensitivity analysis of the methodology are presented.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.jfoodeng.2023.111658
Atlantic salmon is an important aquaculture product. The mixture residue problem in salmon may affect food safety and quality issues. Traditional residue detection methods require the use of large or specific instruments, so a quick, low-cost, and real-time detection of residue is needed. To solve this problem, we proposed a YOLOv5n-se model, introducing SE attention mechanism into YOLOv5n. We also trained other object detection models, YOLOv5n, YOLOv5s, YOLOv5m, YOLOv5l, YOLOv8n, and Faster RCNN as the comparison algorithms. The results show that the improved model YOLOv5n-se has the best F1 score of 0.842 and the highest mean average precision (mAP50) of 0.865 which solves the problem of identifying reflections as scales and avoids mis-detect fat as bone, performs well in both quantitative and qualitative. The weight size of trained YOLOv5n-se mode only 3.75 MB, can realize salmon residue detection in a quick and low-cost way.
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-05-31 , DOI:
10.1016/j.jfoodeng.2023.111587
With efficient membrane cleaning remaining a challenge, novel approaches have promising potential to enhance cleaning efficiency. This study examined the concept of feed side cyclical and permanent flow reversal during membrane cleaning, to which so far it has not been applied to. Experiments were conducted in a hollow fibre microfiltration membrane with lengths of 0.5 m and 1.0 m using skim milk for deposit formation, NaOH as a cleaning agent, and flux recovery ratio and protein removal for cleaning evaluation. Overall, flow reversal was found to significantly increase cleaning success. Due to the length-dependent pressure drop and flow reversal, the local transmembrane pressure at the initial feed inlet ΔpTM, inlet and thus the ratio of flow velocity to ΔpTM, inlet was increased compared to steady forward flow cleaning. This proved beneficial as it combines high shear stress with low ΔpTM, inlet where fouling was most pronounced after filtration.
Supplementary Information
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